

Application of INF39 in the Study of Pyroptosis

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Compound of Interest

Compound Name: *INF39*

Cat. No.: *B608100*

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Application Notes

INF39 is a potent, non-toxic, and irreversible inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response that can trigger pyroptotic cell death.[1][2][3] As a covalent inhibitor, **INF39** directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1][3] This targeted action makes **INF39** an invaluable tool for dissecting the molecular mechanisms of NLRP3-mediated pyroptosis and for the development of novel therapeutics targeting inflammatory diseases.

The primary mechanism of **INF39** involves its direct and irreversible binding to the NLRP3 protein, which inhibits its ATPase activity.[3] This interference prevents the crucial interaction between NLRP3 and the serine/threonine kinase NEK7, a necessary step for NLRP3 oligomerization and the formation of a functional inflammasome.[4][5] Consequently, the activation of caspase-1, the cleavage of gasdermin D (GSDMD), and the release of pro-inflammatory cytokines Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18) are all significantly attenuated.[3][5]

A key advantage of using **INF39** in research is its high specificity for the NLRP3 inflammasome. Studies have shown that **INF39** does not inhibit other inflammasomes, such as those mediated by NLRC4 or AIM2.[4][5] Furthermore, it does not affect upstream signaling events that can lead to NLRP3 activation, including potassium (K⁺) efflux, the generation of reactive oxygen species (ROS), or changes in mitochondrial membrane potential.[4][5] This specificity allows

researchers to isolate and study the direct role of NLRP3 in pyroptosis without confounding effects on other cellular pathways.

In experimental settings, **INF39** has been demonstrated to effectively reduce caspase-1 activation and subsequent pyroptosis, which is often quantified by measuring the release of lactate dehydrogenase (LDH) from compromised cells.[3] Its ability to block the release of IL-1 β further underscores its utility in studying the inflammatory consequences of pyroptosis.[1][3]

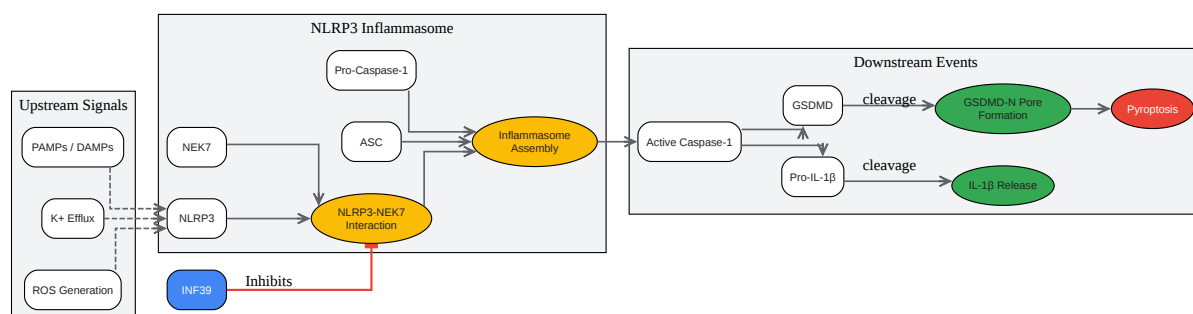
Quantitative Data Summary

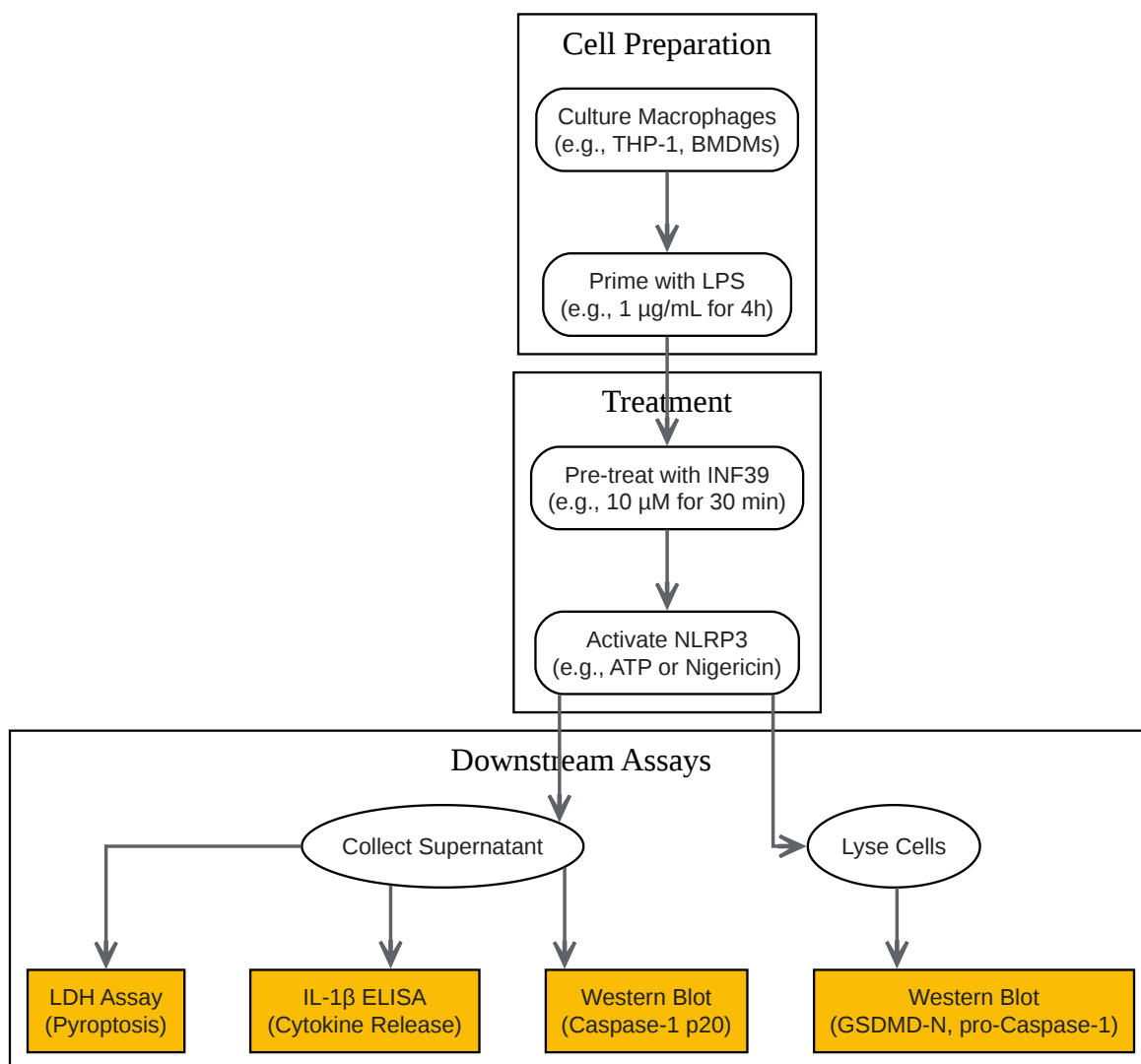
The following tables summarize the quantitative data regarding the efficacy of **INF39** in inhibiting NLRP3 inflammasome activation and pyroptosis.

Parameter	Cell Type	Value	Reference
IC50 for NLRP3 Inhibition	THP-1 cells	10 μ M	[2]
IC50 for IL-1 β Release Inhibition	Mouse Bone Marrow-Derived Macrophages (BMDMs)	2 μ M	[2]
Effective Concentration for IL-1 β Release Inhibition	Macrophages	10 μ M	[1]

In Vivo Study: DNBS-Induced Colitis in Rats			
	Dosage	Effect	Reference
Reduction in Colonic Length Decrease	12.5 mg/kg	19%	[1]
25 mg/kg	13%	[1]	
50 mg/kg	8%	[1]	
Reduction in Macroscopic Damage Score	12.5 mg/kg	4.7	[1]
25 mg/kg	3.1	[1]	
50 mg/kg	2.8	[1]	
Reduction in Spleen Weight Increase	12.5 mg/kg	+2.2%	[1]
25 mg/kg	+4.3%	[1]	
50 mg/kg	+4.8%	[1]	

Signaling Pathways and Experimental Workflows





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